molecular formula C18H16FN3O2S2 B262028 N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide

N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide

Cat. No. B262028
M. Wt: 389.5 g/mol
InChI Key: PAAZACYJMZHVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide, also known as compound X, is a newly synthesized chemical compound that has shown promising results in scientific research. This compound has gained attention due to its potential applications in the field of medicine, particularly in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide X involves the inhibition of a specific enzyme that is involved in the growth and proliferation of cancer cells. By inhibiting this enzyme, N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide X is able to slow down the growth of cancer cells and prevent them from spreading to other parts of the body.
Biochemical and Physiological Effects:
Studies have shown that N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide X has a number of biochemical and physiological effects on the body. These effects include the inhibition of cell growth and proliferation, as well as the induction of apoptosis (programmed cell death) in cancer cells. Additionally, N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide X has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide X in lab experiments is its high potency and specificity. This makes it an ideal candidate for studying the effects of specific enzymes and pathways in the body. However, one limitation of using N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide X is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for research involving N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide X. One potential area of research is the development of new cancer therapies based on the N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide's ability to inhibit cancer cell growth. Additionally, further research is needed to explore the potential applications of N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide X in the treatment of other diseases, such as inflammation and oxidative stress. Finally, additional studies are needed to fully understand the long-term effects of N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide X on the body, particularly in terms of its potential toxicity and side effects.

Synthesis Methods

The synthesis of N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide X involves a multistep process that includes the reaction of 2-(2-methylphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-amine to form the final product, N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide X.

Scientific Research Applications

Compound X has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising areas of research involves the treatment of cancer. Studies have shown that N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide X has the ability to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer therapies.

properties

Product Name

N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide

Molecular Formula

C18H16FN3O2S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C18H16FN3O2S2/c1-12-6-2-5-9-15(12)24-10-16(23)20-17-21-22-18(26-17)25-11-13-7-3-4-8-14(13)19/h2-9H,10-11H2,1H3,(H,20,21,23)

InChI Key

PAAZACYJMZHVJK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F

Origin of Product

United States

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